N-Nitroso Cilazapril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso Cilazapril is a derivative of Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . The nitroso group in this compound introduces unique chemical properties that differentiate it from its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso compounds are typically synthesized through the nitrosation of secondary amines. For N-Nitroso Cilazapril, tert-butyl nitrite (TBN) can be used under solvent-free conditions to achieve the nitrosation . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Chemical Reactions Analysis
Types of Reactions: N-Nitroso Cilazapril can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis to introduce nitroso functionality.
Medicine: Research into its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Nitroso Cilazapril involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in proteins and DNA, potentially leading to mutagenic effects . The molecular targets and pathways involved include the inhibition of angiotensin-converting enzyme, similar to its parent compound Cilazapril .
Comparison with Similar Compounds
- N-Nitroso Benazepril
- N-Nitroso Enalapril
- N-Nitroso Lisinopril
- N-Nitroso Moexipril
- N-Nitroso Perindopril
- N-Nitroso Quinapril
- N-Nitroso Ramipril
Comparison: N-Nitroso Cilazapril shares a common structural motif with other nitroso-ACE inhibitors, characterized by the presence of a nitroso group and a secondary amine
Properties
Molecular Formula |
C22H30N4O6 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C22H30N4O6/c1-2-32-22(30)19(13-12-16-8-4-3-5-9-16)25(23-31)17-10-6-14-24-15-7-11-18(21(28)29)26(24)20(17)27/h3-5,8-9,17-19H,2,6-7,10-15H2,1H3,(H,28,29)/t17-,18-,19-/m0/s1 |
InChI Key |
RJJSZSYJUSKBNU-FHWLQOOXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)N=O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N(C2CCCN3CCCC(N3C2=O)C(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.